molecular formula C22H18ClNO2S B11579016 {1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

Cat. No.: B11579016
M. Wt: 395.9 g/mol
InChI Key: NGVJBJDLBFQTGK-UHFFFAOYSA-N
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Description

1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features a combination of indole, thiophene, and chlorophenoxy groups

Preparation Methods

The synthesis of 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multiple steps, including the formation of the indole core, the introduction of the thiophene group, and the attachment of the chlorophenoxypropyl side chain. Common synthetic routes may include:

Chemical Reactions Analysis

1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.

Scientific Research Applications

1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Industry: The compound can be utilized in the production of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with molecular targets such as enzymes or receptors. The indole and thiophene moieties may facilitate binding to specific sites, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H18ClNO2S

Molecular Weight

395.9 g/mol

IUPAC Name

[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C22H18ClNO2S/c23-18-8-2-4-10-20(18)26-13-6-12-24-15-17(16-7-1-3-9-19(16)24)22(25)21-11-5-14-27-21/h1-5,7-11,14-15H,6,12-13H2

InChI Key

NGVJBJDLBFQTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=CC=C3Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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